Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate
CAS No.: 2199-45-3
Cat. No.: VC2317072
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2199-45-3 |
|---|---|
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.2 g/mol |
| IUPAC Name | ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-6(2)7(3)10-8/h5,10H,4H2,1-3H3 |
| Standard InChI Key | NJUXFNQDUIJYPO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=C(N1)C)C |
| Canonical SMILES | CCOC(=O)C1=CC(=C(N1)C)C |
Introduction
Chemical Structure and Properties
Basic Chemical Identifiers
Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a substituted pyrrole with a carboxylate group and two methyl substituents. This section presents the compound's fundamental chemical identifiers that are essential for its unambiguous identification in scientific literature and chemical databases.
| Identifier | Value |
|---|---|
| CAS Number | 2199-45-3 |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.20 g/mol |
| IUPAC Name | ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate |
| European Community (EC) Number | 873-231-5 |
| PubChem CID | 137478 |
The molecular formula C₉H₁₃NO₂ indicates that the compound contains 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The compound's structure includes a pyrrole core (a five-membered aromatic heterocycle with one nitrogen atom) substituted with methyl groups at positions 4 and 5, and an ethyl carboxylate group at position 2.
Structural Descriptors
For computational and database purposes, several structural descriptors are used to represent Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. These standardized representations are crucial for chemical informatics and structural searches in chemical databases.
| Descriptor Type | Value |
|---|---|
| InChI | InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-6(2)7(3)10-8/h5,10H,4H2,1-3H3 |
| InChIKey | NJUXFNQDUIJYPO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=C(N1)C)C |
These structural descriptors provide machine-readable formats of the compound's structure, facilitating its integration into chemical databases and computational chemistry applications . The InChI (International Chemical Identifier) offers a standardized method to encode the chemical information, while the SMILES (Simplified Molecular Input Line Entry System) notation provides a more concise representation.
Physical and Chemical Properties
Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate possesses specific physical and chemical properties that determine its behavior in chemical reactions and its potential applications. The compound's properties are influenced by the electron-rich pyrrole ring and the presence of both methyl and carboxylate substituents.
The pyrrole core of this compound is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. The presence of methyl groups at positions 4 and 5 provides additional electron density to the pyrrole ring through an inductive effect, potentially enhancing the nucleophilicity of certain positions on the ring. Simultaneously, the carboxylate group at position 2 has an electron-withdrawing effect, which creates an interesting electronic distribution across the molecule .
Predicted Collision Cross Section
Modern analytical techniques, particularly ion mobility spectrometry coupled with mass spectrometry, utilize collision cross section (CCS) values for compound identification and characterization. The predicted CCS values for various adduct forms of Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate are presented below.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 168.10192 | 136.8 |
| [M+Na]⁺ | 190.08386 | 147.4 |
| [M+NH₄]⁺ | 185.12846 | 143.9 |
| [M+K]⁺ | 206.05780 | 144.3 |
| [M-H]⁻ | 166.08736 | 136.4 |
| [M+Na-2H]⁻ | 188.06931 | 140.6 |
| [M]⁺ | 167.09409 | 137.9 |
| [M]⁻ | 167.09519 | 137.9 |
These CCS values provide important information for analytical chemistry applications, particularly for the identification and quantification of this compound in complex mixtures using ion mobility spectrometry techniques . The different adduct forms represent various ways the molecule can be ionized during mass spectrometry analysis.
Applications and Research Findings
Medicinal Chemistry Applications
Pyrrole derivatives, including compounds similar to Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, have shown diverse biological activities that make them interesting candidates for drug discovery. While specific research on Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is limited based on the available search results, related pyrrole-2-carboxylate derivatives have demonstrated:
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Antimicrobial activity against various bacterial strains
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Anti-inflammatory properties
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Potential anticancer activity through specific cellular pathway modulations
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Antioxidant properties
The related compound 4,5-dimethyl-1H-pyrrole-2-carboxylic acid (the free acid form of our target compound) has been used as a precursor in medicinal chemistry for the synthesis of more complex molecules with therapeutic properties.
Synthetic Chemistry Applications
In synthetic organic chemistry, Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate serves as:
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A building block for the synthesis of more complex heterocyclic compounds
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A starting material for the preparation of pyrrole-based dyes and pigments
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A precursor for various functional materials
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A component in the synthesis of ligands for metal-catalyzed reactions
The ethyl ester functionality provides a convenient handle for further transformations, while the pyrrole core offers opportunities for additional functionalization through various organic reactions.
Comparison with Similar Compounds
Understanding the structural and functional relationships between Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate and similar compounds provides valuable insights into the effects of substitution patterns on reactivity and properties.
| Compound | CAS Number | Structural Difference | Impact on Properties |
|---|---|---|---|
| Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate | 2199-45-3 | Reference compound | Baseline for comparison |
| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | 2199-44-2 | Methyl groups at positions 3 and 5 | Different electronic distribution, potentially affecting reactivity at position 4 |
| Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | 938-75-0 | Methyl groups at positions 3 and 4 | Altered electronic properties and steric environment around position 5 |
| 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid | 4868-31-9 | Carboxylic acid instead of ethyl ester | Higher polarity, different solubility profile, and enhanced hydrogen bonding capability |
This comparison highlights how subtle changes in substitution patterns can lead to significant differences in chemical behavior and potential applications. The position of methyl substituents affects the electronic distribution across the pyrrole ring, potentially altering reactivity patterns and biological activities .
Analytical Methods for Identification
Spectroscopic Identification
Several analytical techniques can be employed for the identification and characterization of Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural information about the hydrogen and carbon atoms in the molecule.
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Infrared (IR) Spectroscopy: Can identify functional groups such as the N-H bond of the pyrrole and the C=O bond of the ester.
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Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns that are characteristic of the compound.
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UV-Visible Spectroscopy: The pyrrole ring typically shows characteristic absorption bands in the UV region.
Chromatographic Methods
Chromatographic techniques are valuable for the purification and analysis of Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate:
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High-Performance Liquid Chromatography (HPLC): Useful for separation and quantification
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Gas Chromatography (GC): Applicable if the compound has sufficient volatility
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Thin-Layer Chromatography (TLC): Used for monitoring reactions and preliminary purity assessments
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